D-Glucose-13C-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-13C-4: is a stable isotope-labeled form of D-Glucose, where the carbon-4 atom is replaced with carbon-13. This compound is widely used in metabolic research to trace the pathways and fluxes of glucose in biological systems through nuclear magnetic resonance spectroscopy and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose-13C-4 can be synthesized through the incorporation of carbon-13 into D-Glucose. This is typically achieved by growing plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide or other carbon-13 labeled substrates. The labeled glucose is then extracted and purified .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The glucose produced by these microorganisms is then harvested and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C-4 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Common reagents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include acetic anhydride and sulfuric acid.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives.
Scientific Research Applications
D-Glucose-13C-4 is extensively used in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy and mass spectrometry to study metabolic pathways and fluxes.
Biology: Used to study glucose metabolism in cells and tissues.
Medicine: Used in metabolic studies to understand diseases like diabetes and cancer.
Industry: Used in the production of labeled compounds for research and development
Mechanism of Action
D-Glucose-13C-4 functions similarly to unlabeled D-Glucose in biological systems. It is taken up by cells and metabolized through glycolysis and the citric acid cycle. The carbon-13 label allows researchers to trace the metabolic pathways and measure the flux of glucose in various biological processes .
Comparison with Similar Compounds
- D-Glucose-13C-1
- D-Glucose-13C-2
- D-Glucose-13C-3
- D-Glucose-13C-5
- D-Glucose-13C-6
Comparison: D-Glucose-13C-4 is unique because the carbon-13 label is specifically on the carbon-4 atom. This allows for specific tracing of metabolic pathways involving the carbon-4 position. Other labeled glucose compounds have the carbon-13 label on different positions, which can be used to study different aspects of glucose metabolism .
Biological Activity
D-Glucose-13C-4, a stable isotope-labeled form of glucose, is increasingly utilized in metabolic studies due to its unique properties that allow researchers to trace metabolic pathways in living organisms. This article delves into the biological activity of this compound, highlighting its applications in various fields, including cancer research, metabolic disorders, and nutrition.
Overview of this compound
This compound is a carbon-labeled derivative of glucose where the fourth carbon atom is replaced with a carbon-13 isotope. This modification allows for the tracking of glucose metabolism through various biochemical pathways using techniques such as magnetic resonance spectroscopy (MRS) and mass spectrometry.
1. Glycolysis and Metabolic Flux Analysis
This compound plays a crucial role in studying glycolysis, particularly in cancer cells where altered metabolism is common. Research indicates that when administered to cancer cell lines, this compound can be traced through glycolytic pathways, providing insights into metabolic fluxes and energy production.
Table 1: Key Findings from Glycolytic Studies Using this compound
2. Cancer Research
The use of this compound has been pivotal in understanding cancer metabolism, particularly through the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. Studies employing this isotopic tracer have demonstrated increased glucose uptake and altered metabolic pathways in various tumor types.
Case Study: Lung Cancer Cachexia Model
In a recent study, researchers utilized this compound to assess glucose metabolism in a lung cancer-induced cachexia model. The findings indicated significantly elevated glucose oxidation rates in tumor tissues compared to non-cancerous tissues, suggesting that this compound can effectively highlight metabolic changes associated with cancer progression .
1. Metabolic Disorders
This compound is also valuable in clinical settings for diagnosing and monitoring metabolic disorders such as diabetes and glycogen storage diseases (GSD). A study involving healthy adults and GSD patients demonstrated the compound's utility in assessing glucose metabolism through breath tests, revealing differences in glucose utilization between healthy individuals and those with metabolic disorders .
Table 2: Clinical Findings Using this compound
Condition | Method Used | Results |
---|---|---|
Healthy Adults | 13C Breath Test | Maximum 13C enrichment at 200 min post-ingestion. |
GSD Patients | 13C Breath Test | Lower utilization of glucose compared to healthy controls. |
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-SAHBNLNBSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.